

# Toxicological profile of Pentachlorophenyl laurate in non-target organisms

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An In-depth Technical Guide to the Toxicological Profile of **Pentachlorophenyl Laurate** in Non-target Organisms

#### Introduction

Pentachlorophenyl laurate (PCPL), with the CAS Number 3772-94-9, is the ester of pentachlorophenol (PCP) and lauric acid.[1] It has been utilized as a fungicide, particularly for the preservation of textiles and paper.[1][2] The toxicological impact of PCPL is not attributed to the ester itself but rather to the release of free pentachlorophenol.[2] This release is primarily facilitated by hydrolysis driven by microbial activity in environmental matrices like soil.[2] Consequently, the environmental and toxicological profile of PCPL is intrinsically linked to that of PCP, a well-documented and highly toxic compound. This guide provides a comprehensive overview of the toxicological effects of PCPL on non-target organisms, drawing heavily on the extensive data available for its active hydrolysis product, pentachlorophenol.

Technical-grade PCP, which is the common form in environmental exposures, typically contains 85-90% pentachlorophenol along with various impurities.[3][4] These contaminants, including other chlorophenols, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), can significantly contribute to the overall toxicity.[3][5]

Table 1: Chemical and Physical Properties of Pentachlorophenol (PCP)



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> HCl <sub>5</sub> O	[6]
Molecular Weight	266.34 g/mol	[7]
Appearance	Colorless to light brown needle-like crystals	[1]
Odor	Characteristic phenolic odor	[1]
Boiling Point	310 °C (decomposes)	[1]
Melting Point	191 °C (anhydrous)	[1]
Water Solubility	80 mg/L at 20 °C	[1]
Vapor Pressure	$1.1 \times 10^{-4}$ mm Hg (0.02 Pa) at 20 °C	[1]
Log Octanol/Water Partition Coefficient (Kow)	2.7 to 3.7 (inversely related to pH)	[8]
рКа	4.7	[6]

# **Toxicological Profile in Non-Target Organisms**

The environmental risk of PCPL is evaluated through the lens of PCP's known effects on various non-target species.

## **Aquatic Organisms**

Pentachlorophenol is classified as very toxic to aquatic life and is recognized for causing long-lasting adverse effects in aquatic environments.[1] The toxicity of PCP in water is significantly influenced by pH; it becomes more toxic under acidic conditions, which increases the proportion of the more lipid-soluble, non-ionized form.[8]

Table 2: Acute and Chronic Toxicity of Pentachlorophenol (PCP) to Aquatic Organisms



Organism Group	Species Example	Endpoint	Concentration (µg/L)	Reference(s)
Freshwater Fish	Salmonid species	96-hour LC50	34 - 128	[7]
Non-salmonid species	96-hour LC50	60 - 600	[7]	
Various species	Chronic Value	3.2	[7]	_
Freshwater Invertebrates	Daphnia pulex	48-hour EC50	2,000	[7]
Sensitive species	Acute LC50	240 - 2,000	[8]	
Saltwater Fish	Various species	Acute LC50	38 - 440	[8]
Saltwater Invertebrates	Various species	Acute LC50	84 - >10,000	[8]
Aquatic Plants	Skeletonema costatum	EC50	17	[7]
Various species	96-hour EC₅o	80 - 7,000	[8]	
Marine species	Short-term EC50	280 - 300	[8]	_

## **Terrestrial Organisms**

Soil Invertebrates: PCP demonstrates significant toxicity to soil-dwelling invertebrates. An  $LC_{50}$  value of 10 mg/kg has been reported for the earthworm Eisenia foetida andrei following a 28-day exposure.[5]

Plants: PCP exhibits phytotoxicity. A 25% reduction in the growth of lettuce was observed at a soil concentration of 3.2 mg/kg, with a 50% reduction at 4.8 mg/kg.[5] For turnips, a 50% growth reduction was noted at a concentration of 11.32 mg/kg.[5]

## **Avian Species**



While specific toxicity data for PCPL or PCP in avian species were not found in the reviewed literature, standard toxicological testing for pesticides in birds involves acute oral and dietary toxicity tests to determine LD<sub>50</sub> and LC<sub>50</sub> values, respectively.[9][10] Given the high toxicity of PCP in other species, it is reasonable to infer a significant risk to birds through ingestion of contaminated food or water.

#### **Mammals**

In mammals, PCP is a multi-system toxicant, recognized as being hepatotoxic, immunotoxic, neurotoxic, and toxic to the reproductive system.[11] The International Agency for Research on Cancer (IARC) has classified PCP as possibly carcinogenic to humans, and the U.S. EPA has classified it as a probable human carcinogen (Group B2).[1][12]

Table 3: Mammalian Toxicity of Pentachlorophenol (PCP)



Species	Endpoint	Dose (mg/kg/day)	Effect	Reference(s)
Rat	Acute Oral LD50	80 - 120	Lethality	[13]
Rat	Developmental NOAEL	30	No-Observed- Adverse-Effect- Level for developmental toxicity	[14]
Rat	Developmental LOAEL	80	Lowest- Observed- Adverse-Effect- Level: Increased resorptions, reduced fetal weight, malformations	[14]
Mouse	Developmental Toxicity	0.02 - 2	Increased fetal loss rate and disordered placental chorionic villi structure	[15]

## **Experimental Protocols**

Detailed experimental protocols for PCPL toxicity testing are not readily available. The following sections describe the methodology for a key experiment demonstrating PCPL's transformation and generalized protocols for toxicity assessment relevant to its active component, PCP.

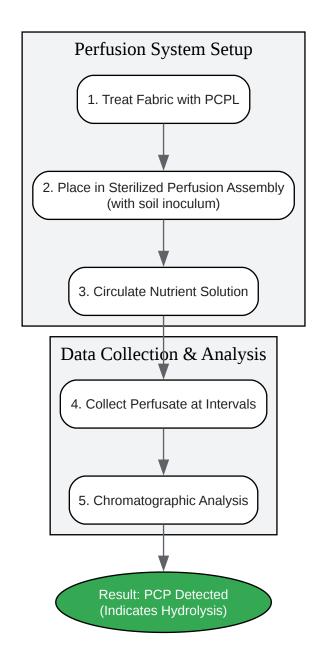
## **PCPL Hydrolysis by Soil Microorganisms**

This protocol describes the method used to confirm that PCPL is hydrolyzed to PCP by microbial action in soil.[2]



- Objective: To demonstrate and quantify the conversion of PCPL to PCP in a soil environment.
- Apparatus: A modified perfusion system designed to circulate a nutrient solution through a soil sample without direct contact with the PCPL-treated material. A glass-fiber tape screen is used to separate the test fabric from the soil.[2]
- Methodology:
  - A strip of fabric is treated with a known concentration of PCPL (e.g., 1% or 2%).[2]
  - The treated fabric is placed within the perfusion assembly, separated from the soil by the screen.
  - The system is sterilized and then inoculated with a suspension of soil microorganisms.
  - A sterile nutrient salt solution is continuously circulated through the soil.[2]
  - The perfusate is collected at regular time intervals.
  - Collected samples are analyzed using chromatographic techniques to detect and quantify the amount of PCP released.[2]
- Endpoint: The primary endpoint is the concentration of PCP detected in the perfusate over time, which serves as a direct indication of the rate and extent of PCPL hydrolysis.[2]





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Caption: Workflow for demonstrating the microbial hydrolysis of PCPL to PCP using a soil perfusion system.

## **General Protocol: Acute Oral Toxicity (Limit Test)**

This protocol is a generalized methodology based on standard regulatory guidelines for chemical safety testing.[16][17]

• Objective: To determine the acute toxicity of a substance following a single oral dose.



- Test Species: Typically young adult rats or mice, often using a single sex (e.g., female).[16]
- Methodology:
  - Animals are acclimatized and then fasted prior to dosing (e.g., overnight for rats).[16]
  - A single high dose of the test substance is administered, often at a limit dose of 2000 or 5000 mg/kg body weight, via oral gavage.[16][17]
  - Animals are closely observed for signs of toxicity immediately after dosing (e.g., at 0.5, 1, 2, and 4 hours) and then daily for 14 days.[17]
  - Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.
  - Body weights are recorded weekly.[17]
  - At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy.[17]
- Endpoints: Mortality, incidence and severity of clinical signs of toxicity, body weight changes, and gross pathological findings.

#### **General Protocol: Developmental Toxicity Study**

This protocol is based on the design of a developmental toxicity study conducted for pentachlorophenol in rats.[14]

- Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.
- Test Species: Pregnant female rodents (e.g., Sprague-Dawley rats).
- Methodology:
  - The test substance is administered daily via oral gavage during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).[14]



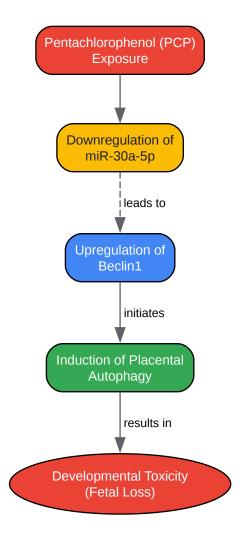
- At least three dose levels and a concurrent vehicle control group are used.
- Maternal animals are monitored daily for clinical signs of toxicity, and body weights are recorded regularly.
- Shortly before the expected day of parturition (e.g., gestation day 20), dams are euthanized.[14]
- A detailed examination of the uterine contents is performed to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[14]
- All live fetuses are weighed, sexed, and examined for external, visceral (soft tissue), and skeletal abnormalities.[14]
- Endpoints: Maternal endpoints include mortality, clinical signs, and body weight changes. Developmental endpoints include pre- and post-implantation loss, live litter size, fetal body weights, and the incidence of fetal malformations and variations.[14]

#### **Mechanisms of Toxicity and Signaling Pathways**

The toxicity of PCPL is mediated by PCP. The primary molecular mechanism of PCP's toxicity is the uncoupling of oxidative phosphorylation.[18] By disrupting the proton gradient across the inner mitochondrial membrane, PCP inhibits ATP synthesis, causing the energy to be released as heat, which can lead to hyperthermia.[13][18]

Recent studies have also elucidated other pathways. A study on pregnant mice demonstrated that PCP exposure can induce developmental toxicity through the modulation of autophagy.[15] The proposed mechanism suggests that PCP exposure leads to the downregulation of microRNA (miR)-30a-5p. This microRNA normally inhibits the expression of Beclin1, a key protein in the initiation of autophagy. With reduced inhibition from miR-30a-5p, Beclin1 expression is upregulated, leading to an induction of autophagy in the placenta, which ultimately results in an increased rate of fetal loss.[15]





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Caption: Proposed signaling pathway for PCP-induced developmental toxicity mediated by autophagy in mice.

#### Conclusion

The toxicological profile of **Pentachlorophenyl laurate** in non-target organisms is critically dependent on its environmental hydrolysis to the highly toxic compound, Pentachlorophenol. The available data, predominantly from studies on PCP, indicates that PCPL poses a substantial risk to a wide array of organisms. It is very toxic to aquatic life, with effects observed at low microgram-per-liter concentrations. It also presents a significant hazard to soil invertebrates, plants, and mammals, where it can cause a range of adverse effects including mortality, developmental abnormalities, and organ damage.



The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a fundamental disruption of cellular energy metabolism. Furthermore, emerging evidence points to more specific mechanisms, such as the induction of autophagy-mediated developmental toxicity. Given the widespread historical use of PCP and its derivatives, and the clear evidence of its toxicity, PCPL should be considered a substance of significant environmental concern. Further research focusing directly on the environmental fate, toxicokinetics, and specific toxicological effects of PCPL is warranted to refine risk assessments for this compound.

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